4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is often carried out in the presence of p-toluenesulfonic acid in boiling acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Barbituric Acid Derivatives: Known for their sedative and anticonvulsant properties, these compounds also contain a pyrimidine ring.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
156338-78-2 |
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Molecular Formula |
C24H20N4O2S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-phenyl-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H20N4O2S/c1-26(2)18-13-11-17(12-14-18)16-20-22(29)27(19-8-4-3-5-9-19)24(31)28(23(20)30)21-10-6-7-15-25-21/h3-16H,1-2H3/b20-16+ |
InChI Key |
GIUOJWQNNWLPDU-CAPFRKAQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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